(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Halogenation: Introduction of the chloro and fluoro groups onto the benzene ring.
Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reduction: The final step involves the reduction of the intermediate to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alcohols or hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloro-5-fluorophenyl)piperidine
- (3-Chloro-5-fluorophenyl)(ethyl)sulfane
Uniqueness
(S)-1-(3-Chloro-5-fluorophenyl)-1,3-propanediol is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents
Properties
Molecular Formula |
C9H10ClFO2 |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,12-13H,1-2H2 |
InChI Key |
OGCQFTPLYKDZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CCO)O |
Origin of Product |
United States |
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